N-Benzylpropanamidine
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Overview
Description
N-Benzylpropanamidine is an organic compound with a benzyl group attached to a propanamidine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpropanamidine typically involves the reaction of benzylamine with propanamide derivatives. One common method includes the use of benzylamine and a propanamide derivative under acidic or basic conditions to facilitate the formation of the amidine group. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.
Chemical Reactions Analysis
Types of Reactions
N-Benzylpropanamidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amides or nitriles.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert the amidine group into an amine.
Substitution: this compound can undergo nucleophilic substitution reactions where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions can be performed in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-Benzylpropanamidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-Benzylpropanamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-Benzylpropanamide: Similar structure but lacks the amidine group.
N-Benzylformamide: Contains a formamide group instead of a propanamidine group.
N-Benzyl-2,5-dioxopyrrolidin-1-ylpropanamide: A hybrid structure with potential anticonvulsant properties.
Uniqueness
N-Benzylpropanamidine is unique due to its amidine group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N'-benzylpropanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOYJFTZBXFGRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NCC1=CC=CC=C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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